

Application Notes and Protocols for IMM001 Administration in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IMM001

Cat. No.: B11929217

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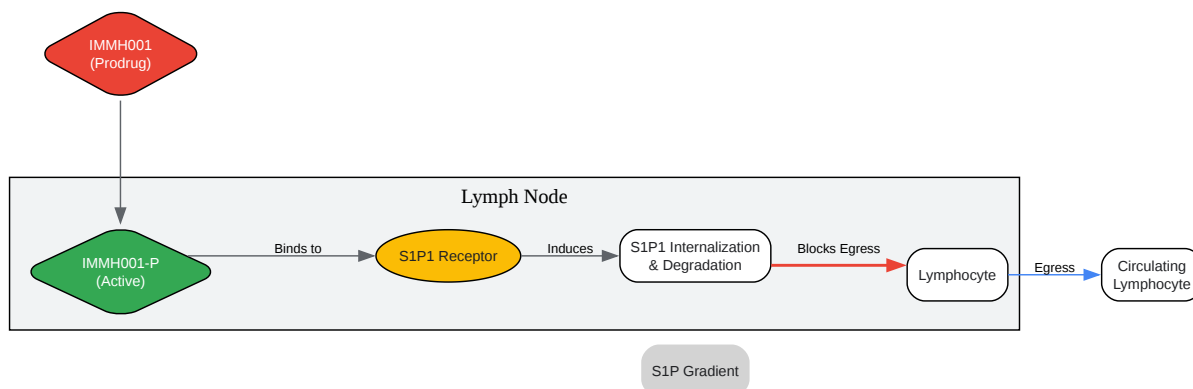
For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the administration of **IMM001** (also known as SYL930) in mouse models for preclinical research. **IMM001** is a selective modulator of the Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1), also showing activity at S1P4 and S1P5.^{[1][2][3]} Its primary mechanism of action involves the induction of lymphocyte homing to secondary lymphoid tissues, which leads to a reduction of circulating lymphocytes in the peripheral blood.^{[1][4]} This immunomodulatory effect makes **IMM001** a compound of interest for autoimmune and inflammatory diseases.^{[4][5]} The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing in vivo experiments in mice.

Mechanism of Action: S1P1 Receptor Modulation

IMM001 is a prodrug that, upon in vivo phosphorylation to its active form **IMM001-P**, acts as a functional agonist at the S1P1 receptor.^{[2][4]} The binding of **IMM001-P** to S1P1 on lymphocytes leads to the internalization and degradation of the receptor.^[5] This process renders the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.^[5] Consequently, lymphocytes are sequestered within the lymphoid organs, leading to a decrease in their numbers in the peripheral circulation and at sites of inflammation.^{[4][5]}



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Caption: IMM001 Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **IMMH001** and its phosphorylated active form.

Table 1: In Vitro Activity of **IMMH001-P**

Receptor Subtype	EC50 (nM)
S1P1	12.4
S1P2	>1000
S1P3	>1000
S1P4	19.8
S1P5	29.4
Data from a β -arrestin assay demonstrating the activation of S1P receptor subtypes by IMM001-P. [2] [4]	

Table 2: Recommended Dosing for **IMM001** in Mice

Mouse Strain	Administration Route	Dosage	Frequency	Study Context	Reference
KM Mice	Oral	1.0 mg/kg	Daily	Psoriasis Model (Vaginal Epithelium)	[3]
KM Mice	Oral	Dose-dependent study	Daily	Psoriasis Model (SLS-induced)	[3] [6]

Experimental Protocols

Protocol 1: Oral Administration of IMM001 in a Mouse Model of Psoriasis

This protocol is adapted from studies investigating the efficacy of **IMM001** (SYL930) in mouse models of psoriasis.[\[3\]](#)[\[6\]](#)

1. Materials and Equipment

- **IMMH001** (SYL930) powder
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 ml)
- Analytical balance
- Vortex mixer
- Animal scale

2. Preparation of Dosing Solution

- Calculate the required amount of **IMMH001** based on the mean body weight of the experimental mouse group and the desired dose (e.g., 1.0 mg/kg).
- Weigh the calculated amount of **IMMH001** powder using an analytical balance.
- Prepare the vehicle solution (e.g., 0.5% CMC-Na in sterile water).
- Suspend the **IMMH001** powder in the vehicle to the desired final concentration. Ensure the volume for oral gavage is appropriate for the mouse size (typically 5-10 ml/kg).
- Vortex the suspension thoroughly before each administration to ensure homogeneity.

3. Administration Procedure

- Weigh each mouse to determine the precise volume of the **IMMH001** suspension to be administered.
- Gently restrain the mouse.
- Insert the oral gavage needle carefully into the esophagus.
- Slowly administer the calculated volume of the **IMMH001** suspension.

- Monitor the mouse briefly after administration to ensure no adverse effects.
- For chronic studies, repeat the administration daily for the specified duration of the experiment (e.g., 12 consecutive days).[\[3\]](#)

Protocol 2: Evaluation of Peripheral Blood Lymphocyte Reduction

This protocol outlines a general procedure to assess the pharmacological effect of **IMMH001** on lymphocyte counts in peripheral blood, based on its known mechanism of action.

1. Experimental Design

- Animals: Use an appropriate mouse strain (e.g., C57BL/6 or the strain used in your disease model).
- Groups:
 - Vehicle control group
 - **IMMH001**-treated group(s) (e.g., 1.0 mg/kg and other doses if conducting a dose-response study)
- Timepoints: Collect blood samples at baseline (before treatment) and at various time points after a single dose or during chronic dosing (e.g., 4, 8, 24 hours post-dose, and weekly during a chronic study).

2. Blood Collection

- Collect a small volume of blood (e.g., 20-50 μ l) from the tail vein or saphenous vein into EDTA-coated tubes to prevent coagulation.
- For terminal blood collection, cardiac puncture can be performed under deep anesthesia.

3. Lymphocyte Counting

- Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood.

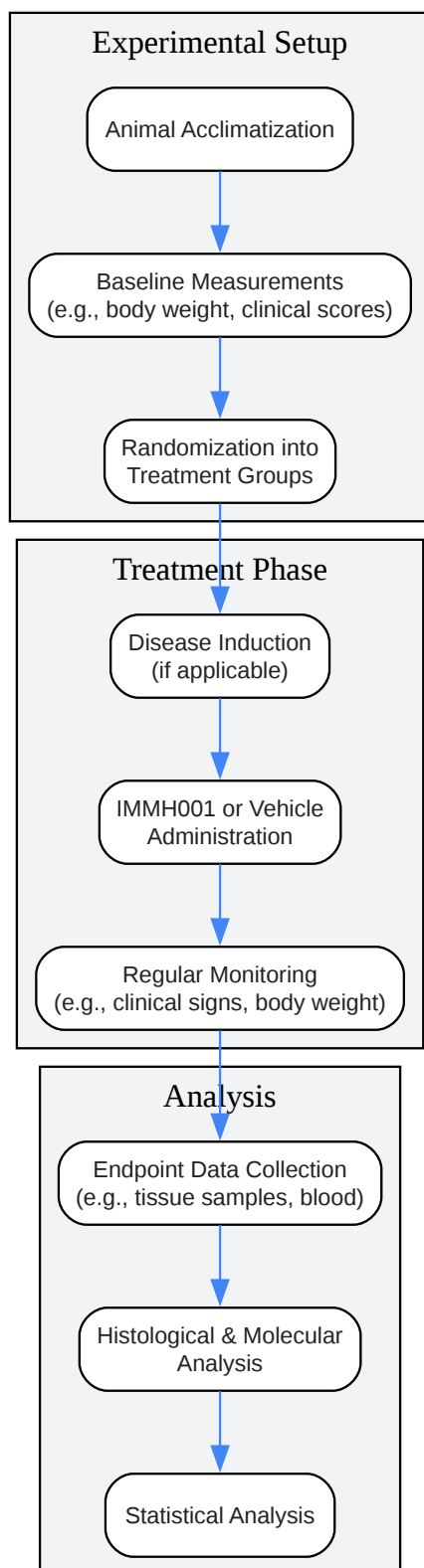
- Alternatively, manual lymphocyte counting can be performed using a hemocytometer following red blood cell lysis.
- Flow cytometry can also be used for a more detailed analysis of lymphocyte subpopulations (e.g., T cells, B cells).

4. Data Analysis

- Calculate the absolute lymphocyte count for each animal at each time point.
- Compare the lymphocyte counts between the **IMMH001**-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **IMMH001** in a mouse model of disease.



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